[3,4-Dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-methyloxolan-2-yl]methyl benzoate
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Overview
Description
2’,3’,5’-Tri-O-benzoyl-2’-beta-C-methyl-6-azauridine is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exhibits its anticancer effects through the inhibition of DNA synthesis and induction of apoptosis .
Preparation Methods
The synthesis of 2’,3’,5’-Tri-O-benzoyl-2’-beta-C-methyl-6-azauridine involves several steps. Typically, the process begins with the methylation of ribose, followed by the addition of benzoyl groups. The reaction conditions often include the use of ethyl acetate, pyridine, and potassium carbonate, with the mixture being heated to 60–70°C . Industrial production methods may involve similar steps but on a larger scale, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
2’,3’,5’-Tri-O-benzoyl-2’-beta-C-methyl-6-azauridine undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the compound, potentially enhancing its biological activity.
Reduction: This process can be used to modify the compound’s structure, making it more effective in targeting specific malignancies.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace specific atoms or groups in the compound. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
2’,3’,5’-Tri-O-benzoyl-2’-beta-C-methyl-6-azauridine has several scientific research applications:
Chemistry: It is used as a model compound for studying nucleoside analogs and their reactions.
Biology: The compound is utilized in research on DNA synthesis and repair mechanisms.
Medicine: Its antitumor properties make it a candidate for cancer research, particularly in targeting lymphoid malignancies.
Mechanism of Action
The mechanism of action of 2’,3’,5’-Tri-O-benzoyl-2’-beta-C-methyl-6-azauridine involves the inhibition of DNA synthesis and the induction of apoptosis. The compound targets specific molecular pathways involved in cell cycle regulation and DNA repair, leading to the death of cancerous cells .
Comparison with Similar Compounds
2’,3’,5’-Tri-O-benzoyl-2’-beta-C-methyl-6-azauridine is unique compared to other purine nucleoside analogs due to its specific structure and the presence of benzoyl groups. Similar compounds include:
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: Used in nucleoside synthesis.
β-D-Ribofuranose 1-acetate 2,3,5-tribenzoate: Another ribose-derived compound with similar applications. The uniqueness of 2’,3’,5’-Tri-O-benzoyl-2’-beta-C-methyl-6-azauridine lies in its enhanced antitumor activity and specific targeting of lymphoid malignancies
Properties
Molecular Formula |
C30H25N3O9 |
---|---|
Molecular Weight |
571.5 g/mol |
IUPAC Name |
[3,4-dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-methyloxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C30H25N3O9/c1-30(42-27(37)21-15-9-4-10-16-21)24(41-26(36)20-13-7-3-8-14-20)22(18-39-25(35)19-11-5-2-6-12-19)40-28(30)33-29(38)32-23(34)17-31-33/h2-17,22,24,28H,18H2,1H3,(H,32,34,38) |
InChI Key |
BKPAIHNXFCLIHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(OC1N2C(=O)NC(=O)C=N2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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